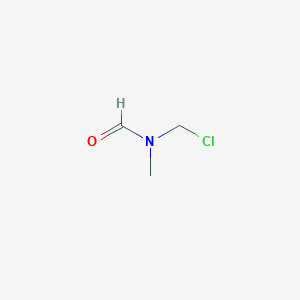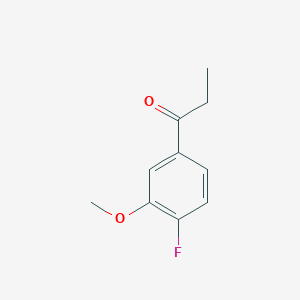![molecular formula C9H18OS2Si B14433840 {[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane CAS No. 77149-44-1](/img/structure/B14433840.png)
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane is a chemical compound known for its unique structure and properties This compound features a butadiene backbone substituted with methylsulfanyl groups and an oxy(trimethyl)silane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane typically involves the reaction of butadiene derivatives with methylsulfanyl groups and trimethylsilyl reagents. The reaction conditions often include the use of catalysts such as palladium or platinum complexes to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced butadiene derivatives, and various substituted silanes.
Applications De Recherche Scientifique
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which {[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane exerts its effects involves interactions with various molecular targets. The methylsulfanyl groups can participate in nucleophilic or electrophilic reactions, while the trimethylsilyl group can stabilize reactive intermediates. These interactions can modulate biochemical pathways and influence the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vinyl chloride: A similar compound with a vinyl group instead of the butadiene backbone.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a silyl group and a butadiene-like structure.
Uniqueness
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane is unique due to the presence of both methylsulfanyl and trimethylsilyl groups, which confer distinct reactivity and stability compared to other similar compounds. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
77149-44-1 |
|---|---|
Formule moléculaire |
C9H18OS2Si |
Poids moléculaire |
234.5 g/mol |
Nom IUPAC |
4,4-bis(methylsulfanyl)buta-1,3-dien-2-yloxy-trimethylsilane |
InChI |
InChI=1S/C9H18OS2Si/c1-8(10-13(4,5)6)7-9(11-2)12-3/h7H,1H2,2-6H3 |
Clé InChI |
YHBIHFLYEDXSHC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=C)C=C(SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
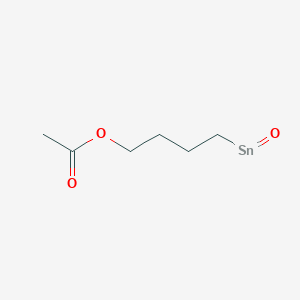
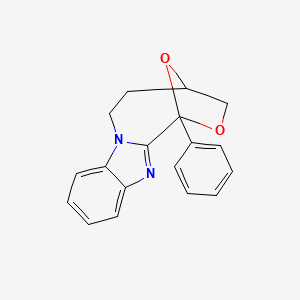
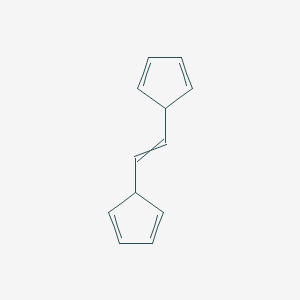
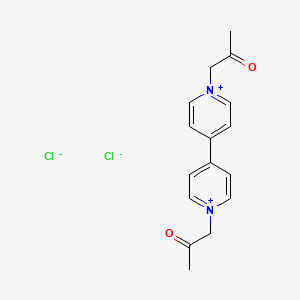

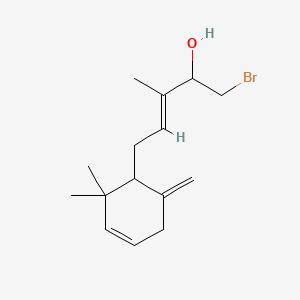
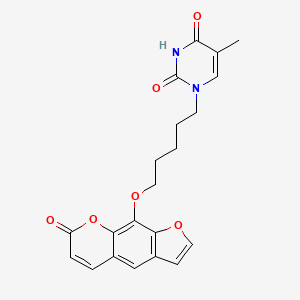
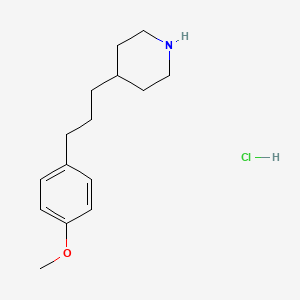
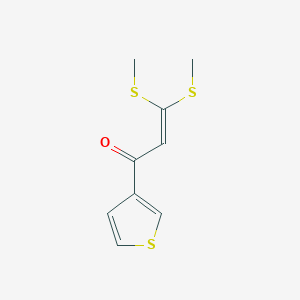
![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)

